molecular formula C17H21Cl2N3O3 B2889881 Methyl 2-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-3-(dimethylamino)acrylate CAS No. 303151-73-7

Methyl 2-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-3-(dimethylamino)acrylate

Cat. No.: B2889881
CAS No.: 303151-73-7
M. Wt: 386.27
InChI Key: ZYYZXIDLFFOOSA-ACCUITESSA-N
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Description

Methyl 2-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-3-(dimethylamino)acrylate is a synthetic organic compound known for its complex structure and potential applications in various scientific fields. This compound features a piperazine ring substituted with a dichlorophenyl group, a dimethylamino group, and an acrylate ester, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-3-(dimethylamino)acrylate typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the reaction of 3,4-dichloroaniline with piperazine to form 4-(3,4-dichlorophenyl)piperazine.

    Carbamoylation: The piperazine derivative is then reacted with a suitable carbamoyl chloride to introduce the carbonyl group, forming 2-{[4-(3,4-dichlorophenyl)piperazino]carbonyl} intermediate.

    Acrylate Formation: The final step involves the reaction of the intermediate with dimethylaminoacrylate under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and purification techniques such as crystallization or chromatography to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.

    Reduction: Reduction reactions can target the carbonyl group, converting it to a hydroxyl group.

    Substitution: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, Methyl 2-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-3-(dimethylamino)acrylate is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms or as a ligand in receptor binding studies.

Medicine

In medicinal chemistry, this compound is explored for its potential pharmacological properties. Its structural features suggest it could interact with various biological targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials, such as polymers or coatings, due to its reactive functional groups.

Mechanism of Action

The mechanism of action of Methyl 2-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-3-(dimethylamino)acrylate involves its interaction with specific molecular targets. The piperazine ring can interact with receptors or enzymes, while the dichlorophenyl group can enhance binding affinity through hydrophobic interactions. The acrylate ester can undergo hydrolysis, releasing active metabolites that further exert biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-3-(2,4-dichlorophenyl)acrylate
  • Methyl 2-{[4-(2,4-dichlorophenyl)piperazino]carbonyl}-3-(dimethylamino)acrylate

Uniqueness

Compared to similar compounds, Methyl 2-{[4-(3,4-dichlorophenyl)piperazino]carbonyl}-3-(dimethylamino)acrylate stands out due to the specific positioning of the dichlorophenyl group and the presence of both dimethylamino and acrylate functionalities. These features confer unique reactivity and potential biological activity, making it a valuable compound for diverse applications.

This detailed overview provides a comprehensive understanding of this compound, highlighting its synthesis, reactions, applications, and unique properties

Properties

IUPAC Name

methyl (E)-2-[4-(3,4-dichlorophenyl)piperazine-1-carbonyl]-3-(dimethylamino)prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21Cl2N3O3/c1-20(2)11-13(17(24)25-3)16(23)22-8-6-21(7-9-22)12-4-5-14(18)15(19)10-12/h4-5,10-11H,6-9H2,1-3H3/b13-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYYZXIDLFFOOSA-ACCUITESSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=C(C(=O)N1CCN(CC1)C2=CC(=C(C=C2)Cl)Cl)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=C(\C(=O)N1CCN(CC1)C2=CC(=C(C=C2)Cl)Cl)/C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21Cl2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

386.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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